

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol

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Compound of Interest

Compound Name:	3,5-Bis(trifluoromethyl)benzenethiol
Cat. No.:	B1297511

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For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides an in-depth look at **3,5-Bis(trifluoromethyl)benzenethiol**, a fluorinated aromatic thiol with significant applications in various fields of chemical synthesis.

Nomenclature and Synonyms

3,5-Bis(trifluoromethyl)benzenethiol is known by several alternative names in scientific literature and chemical supplier catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

Synonym	Source
3,5-Bis(trifluoromethyl)thiophenol	TCI, Sigma-Aldrich, LookChem
BTMBT	TCI
3,5-bis(trifluoromethyl)benzene-1-thiol	PubChem
Benzenethiol, 3,5-bis(trifluoromethyl)-	PubChem
alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-thio-m-xylene	Echemi
3,5-Bis(trifluoromethyl)phenyl mercaptan	Echemi

Physicochemical Properties

The unique properties of **3,5-Bis(trifluoromethyl)benzenethiol**, largely influenced by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable reagent in organic synthesis. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₄ F ₆ S	--INVALID-LINK--
Molecular Weight	246.17 g/mol	--INVALID-LINK--
CAS Number	130783-02-7	--INVALID-LINK--
Appearance	Clear colorless to slightly yellow liquid	--INVALID-LINK--
Boiling Point	167 °C (lit.)	--INVALID-LINK--
Melting Point	71 °C	--INVALID-LINK--
Density	1.46 g/mL at 25 °C (lit.)	--INVALID-LINK--
Refractive Index (n _{20/D})	1.442 (lit.)	--INVALID-LINK--
Flash Point	150.1 °F (65.6 °C) - closed cup	--INVALID-LINK--
Solubility	Insoluble in water; soluble in alcohol and ether	--INVALID-LINK--

Experimental Protocols

While specific protocols for direct reactions of **3,5-Bis(trifluoromethyl)benzenethiol** are proprietary or dispersed in complex literature, the synthesis of structurally related compounds provides valuable insight into the types of reactions and conditions where the 3,5-bis(trifluoromethyl)phenyl moiety is utilized. Below are detailed methodologies for the synthesis of compounds incorporating this key structural feature.

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

This protocol describes the nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene.

Materials:

- (3,5-bis(trifluoromethyl)phenyl)methanamine
- 1-fluoro-2-nitrobenzene
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and K_2CO_3 (10 mmol, 1.38 g) in anhydrous DMF (20 mL) is stirred at 25 °C for 72 hours.
- The reaction mixture is then diluted with H_2O (40 mL) and extracted with EtOAc (3 x 20 mL).
- The combined organic phases are dried over anhydrous Na_2SO_4 and filtered.
- The volatile components are evaporated in vacuo to yield the product.

Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

This procedure details the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:

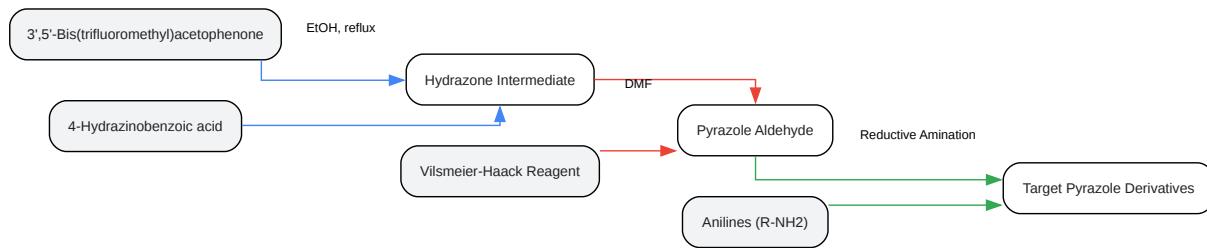
- N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline
- Palladium on carbon (10% Pd/C)
- Ethanol (EtOH)
- Celite®

Procedure:

- A mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) and 10% Pd/C (100 mg) in EtOH (50 mL) is placed in a Paar shaker hydrogenation apparatus.
- The mixture is shaken under a hydrogen atmosphere (4 bar) at 25 °C for 6 hours.
- The reaction mixture is filtered through a plug of Celite® to remove the Pd/C catalyst.
- The volatile components are evaporated in vacuo to afford the diamine product.

Synthetic Pathway Visualization

The following diagram illustrates a synthetic workflow for the preparation of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria. This pathway starts from 3',5'-bis(trifluoromethyl)acetophenone, a related starting material, and showcases a multi-step synthesis that is relevant to drug discovery and development.



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Caption: Synthetic route to pyrazole derivatives.

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